molecular formula C6H6NNaO2S B13110578 Sodium 6-methylpyridine-3-sulfinate

Sodium 6-methylpyridine-3-sulfinate

Cat. No.: B13110578
M. Wt: 179.17 g/mol
InChI Key: ANVYRLOPAQBYSH-UHFFFAOYSA-M
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Description

Sodium 6-methylpyridine-3-sulfinate is an organosulfur compound that has gained attention due to its versatile reactivity and applications in various fields. This compound is part of the broader class of sodium sulfinates, which are known for their ability to act as building blocks in the synthesis of valuable organosulfur compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 6-methylpyridine-3-sulfinate typically involves the sulfonylation of 6-methylpyridine. One common method includes the reaction of 6-methylpyridine with sulfur dioxide and a suitable base, such as sodium hydroxide, under controlled conditions . The reaction is usually carried out in an aqueous medium, and the product is isolated through crystallization.

Industrial Production Methods: Industrial production of sodium sulfinates, including this compound, often involves large-scale sulfonylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: Sodium 6-methylpyridine-3-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of sodium 6-methylpyridine-3-sulfinate involves its ability to act as a nucleophile in various chemical reactions. It can donate its sulfinyl group to electrophilic centers, facilitating the formation of new chemical bonds. This reactivity is primarily due to the presence of the sulfinyl group, which can stabilize transition states and intermediates during reactions .

Comparison with Similar Compounds

Comparison: Sodium 6-methylpyridine-3-sulfinate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. Compared to other sodium sulfinates, it may offer distinct advantages in certain synthetic applications, particularly in the formation of specific organosulfur compounds .

Properties

Molecular Formula

C6H6NNaO2S

Molecular Weight

179.17 g/mol

IUPAC Name

sodium;6-methylpyridine-3-sulfinate

InChI

InChI=1S/C6H7NO2S.Na/c1-5-2-3-6(4-7-5)10(8)9;/h2-4H,1H3,(H,8,9);/q;+1/p-1

InChI Key

ANVYRLOPAQBYSH-UHFFFAOYSA-M

Canonical SMILES

CC1=NC=C(C=C1)S(=O)[O-].[Na+]

Origin of Product

United States

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